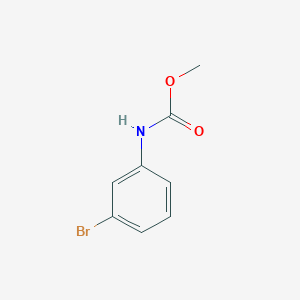

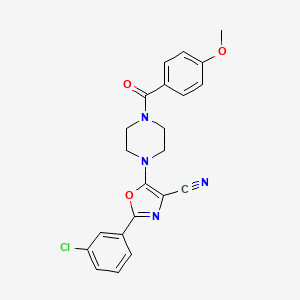

![molecular formula C6H7N3 B2411275 6-Methyl-1H-imidazo[1,2-b]pyrazole CAS No. 42351-84-8](/img/structure/B2411275.png)

6-Methyl-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

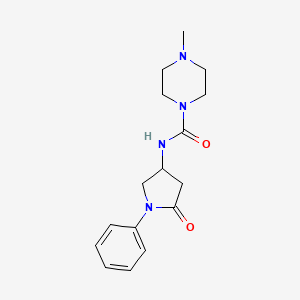

6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 6-methyl-1H-imidazo[1,2-b]pyrazole . It is a solid substance .

Synthesis Analysis

The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[1,2-b]pyrazole is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-1H-imidazo[1,2-b]pyrazole include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis

6-Methyl-1H-imidazo[1,2-b]pyrazole is a solid substance . It has a molecular weight of 121.14 .Aplicaciones Científicas De Investigación

Therapeutic Potential

Research has explored the therapeutic potential of 6-Methyl-1H-imidazo[1,2-b]pyrazole and related compounds. While specific applications may vary, this scaffold holds promise in drug discovery and development. Further investigations are needed to uncover its full therapeutic range .

Selective Functionalization

The 1H-imidazo[1,2-b]pyrazole scaffold allows for selective functionalization. Researchers have employed Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. These synthetic strategies enable the preparation of diverse derivatives for further studies .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse bioactivities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions depend on the functional groups present in the molecule and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivities .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Propiedades

IUPAC Name |

6-methyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBWCTIOVJKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-imidazo[1,2-b]pyrazole | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

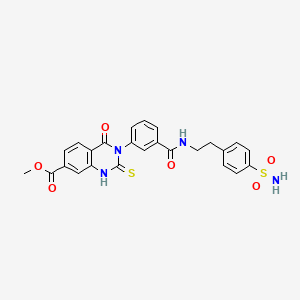

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

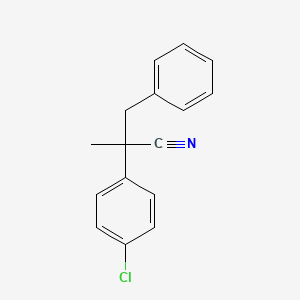

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

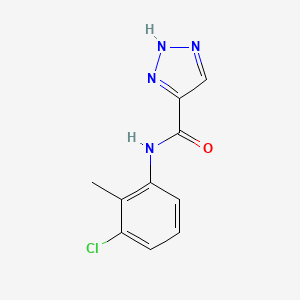

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)